Computed Lipophilicity (XLogP3): Target Compound Exhibits Lower LogP Than the Unsubstituted Analogue
The target compound tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate (CID 122163584) has a PubChem-computed XLogP3-AA value of 0.6, while the unsubstituted benchmark tert-butyl 3-oxoazetidine-1-carboxylate (CID 1519404) has an XLogP3-AA of 0.8 [1][2]. The 0.2 log unit reduction indicates marginally increased polarity and aqueous solubility conferred by the 2-methoxymethyl group, which may benefit early-stage ADME profiling where lower logP often correlates with reduced CYP450 promiscuity and improved metabolic stability [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | tert-Butyl 3-oxoazetidine-1-carboxylate (CID 1519404): XLogP3 = 0.8 |
| Quantified Difference | Δ XLogP3 = −0.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The lower computed logP differentiates procurement when a synthetic route requires a less lipophilic azetidinone scaffold to meet target physicochemical property guidelines for CNS or systemic exposure candidates.
- [1] PubChem Compound Summary for CID 122163584. Property: XLogP3-AA = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/122163584 View Source
- [2] PubChem Compound Summary for CID 1519404. Property: XLogP3-AA = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/1519404 View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
